![molecular formula C19H17FN2O B15303011 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperidin-4-one moiety linked to a phenyl ring, which is further substituted with a 5-fluoro-1H-indole group. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Piperidin-4-one: The 5-fluoroindole is then coupled with a phenylpiperidin-4-one derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one has been studied for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling pathways . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one can be compared with other indole derivatives, such as:
1-(5-fluoro-1H-indol-2-yl)-2-phenylethanone: Similar structure but lacks the piperidin-4-one moiety, resulting in different biological activities.
1-(5-fluoro-1H-indol-2-yl)-3-phenylpropan-1-one: Contains a longer carbon chain, affecting its reactivity and pharmacokinetics.
1-(5-fluoro-1H-indol-2-yl)-4-phenylbutan-1-one: Another variant with a different carbon chain length, leading to distinct properties.
The uniqueness of this compound lies in its specific combination of the indole and piperidin-4-one moieties, which imparts unique chemical and biological properties .
Eigenschaften
Molekularformel |
C19H17FN2O |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C19H17FN2O/c20-15-4-5-18-14(10-15)12-19(21-18)13-2-1-3-16(11-13)22-8-6-17(23)7-9-22/h1-5,10-12,21H,6-9H2 |
InChI-Schlüssel |
LRLUBDWIOHGFNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C2=CC=CC(=C2)C3=CC4=C(N3)C=CC(=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


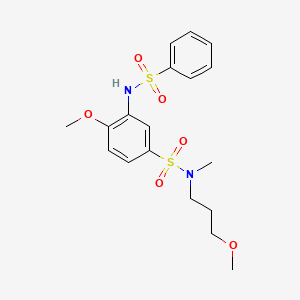
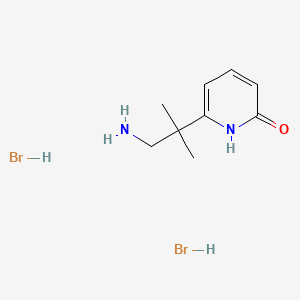
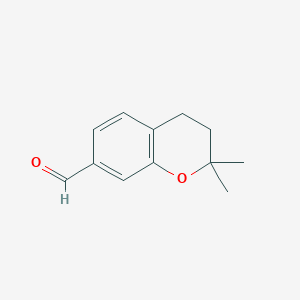
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
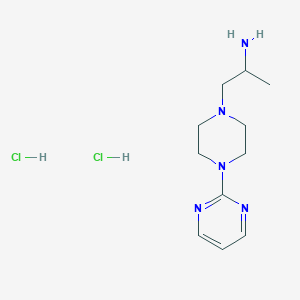
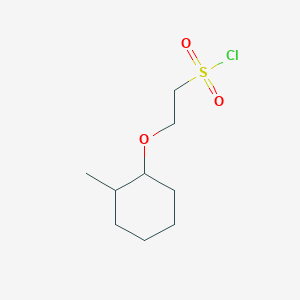
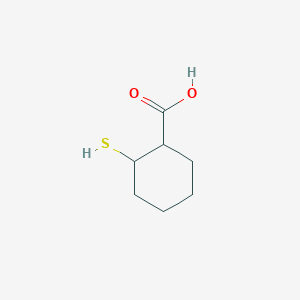
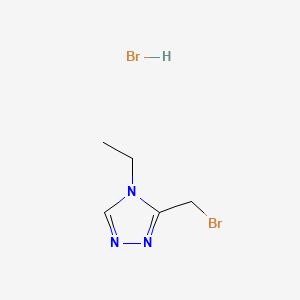
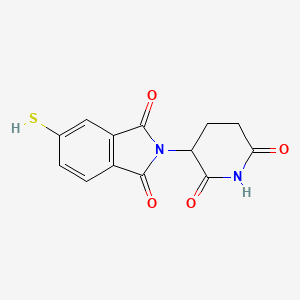
amine dihydrochloride](/img/structure/B15302997.png)

![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
